N-[1-(2H-1,2,3,4-tetrazol-5-yl)cyclopentyl]benzamide
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Overview
Description
N-[1-(2H-1,2,3,4-tetrazol-5-yl)cyclopentyl]benzamide is a compound that features a tetrazole ring, a cyclopentyl group, and a benzamide moiety. Tetrazoles are known for their high nitrogen content and diverse applications in various fields, including pharmaceuticals, materials science, and explosives.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[1-(2H-1,2,3,4-tetrazol-5-yl)cyclopentyl]benzamide typically involves the formation of the tetrazole ring followed by the introduction of the cyclopentyl and benzamide groups. One common method involves the reaction of 5-aminotetrazole with cyclopentanone to form the cyclopentyl-tetrazole intermediate. This intermediate is then reacted with benzoyl chloride to yield the final product .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of catalysts to increase yield and reduce reaction times .
Chemical Reactions Analysis
Types of Reactions
N-[1-(2H-1,2,3,4-tetrazol-5-yl)cyclopentyl]benzamide can undergo various chemical reactions, including:
Oxidation: The tetrazole ring can be oxidized under specific conditions.
Reduction: The compound can be reduced to form different derivatives.
Substitution: The benzamide moiety can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Nucleophiles like amines and thiols can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield nitro derivatives, while reduction can produce amine derivatives .
Scientific Research Applications
N-[1-(2H-1,2,3,4-tetrazol-5-yl)cyclopentyl]benzamide has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential as a bioisostere in drug design.
Medicine: Explored for its antimicrobial and anticancer properties.
Industry: Utilized in the development of high-energy materials and explosives.
Mechanism of Action
The mechanism of action of N-[1-(2H-1,2,3,4-tetrazol-5-yl)cyclopentyl]benzamide involves its interaction with specific molecular targets. The tetrazole ring can mimic carboxylic acids, allowing it to bind to enzymes and receptors. This binding can inhibit or activate various biochemical pathways, leading to its observed biological effects .
Comparison with Similar Compounds
Similar Compounds
- 1-(2H-tetrazol-5-yl)-5-nitraminotetrazole
- 3-nitro-1-(2H-tetrazol-5-yl)-1H-1,2,4-triazol-5-amine
- 5-(4-carboxyphenyl)-1H-tetrazole
Uniqueness
N-[1-(2H-1,2,3,4-tetrazol-5-yl)cyclopentyl]benzamide is unique due to its combination of a tetrazole ring, cyclopentyl group, and benzamide moiety. This structure provides a balance of stability and reactivity, making it suitable for various applications in research and industry .
Properties
IUPAC Name |
N-[1-(2H-tetrazol-5-yl)cyclopentyl]benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H15N5O/c19-11(10-6-2-1-3-7-10)14-13(8-4-5-9-13)12-15-17-18-16-12/h1-3,6-7H,4-5,8-9H2,(H,14,19)(H,15,16,17,18) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MNUVQWYADYDHDE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)(C2=NNN=N2)NC(=O)C3=CC=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H15N5O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
257.29 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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